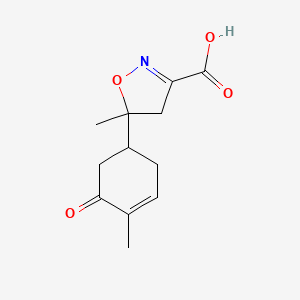![molecular formula C25H24BrNO3 B12218541 13-(3-bromophenyl)-9,10-dimethoxy-2,3,4,6,7,13-hexahydro-1H-isoquino[2,1-a]quinolin-1-one](/img/structure/B12218541.png)
13-(3-bromophenyl)-9,10-dimethoxy-2,3,4,6,7,13-hexahydro-1H-isoquino[2,1-a]quinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-(3-Bromophenyl)-9,10-dimethoxy-2,3,4,6,7,13-hexahydro-1H-isoquino[2,1-a]quinolin-1-one is a complex organic compound belonging to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a bromophenyl group and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-(3-bromophenyl)-9,10-dimethoxy-2,3,4,6,7,13-hexahydro-1H-isoquino[2,1-a]quinolin-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki coupling reaction, where a boronic acid derivative of the bromophenyl group reacts with a halogenated isoquinoline intermediate in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Phenyl-substituted isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an inhibitor of certain enzymes due to its unique structure.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug discovery, particularly in the development of anticancer and antimicrobial agents.
- Explored for its neuroprotective properties.
Industry:
- Used in the development of new materials with specific electronic properties.
- Potential applications in the field of organic electronics.
Mechanism of Action
The mechanism of action of 13-(3-bromophenyl)-9,10-dimethoxy-2,3,4,6,7,13-hexahydro-1H-isoquino[2,1-a]quinolin-1-one is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes and receptors. The bromophenyl group and methoxy groups may play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
- 13-(3-Chlorophenyl)-9,10-dimethoxy-2,3,4,6,7,13-hexahydro-1H-isoquino[2,1-a]quinolin-1-one
- 13-(3-Fluorophenyl)-9,10-dimethoxy-2,3,4,6,7,13-hexahydro-1H-isoquino[2,1-a]quinolin-1-one
- 13-(3-Methylphenyl)-9,10-dimethoxy-2,3,4,6,7,13-hexahydro-1H-isoquino[2,1-a]quinolin-1-one
Uniqueness: The presence of the bromophenyl group in 13-(3-bromophenyl)-9,10-dimethoxy-2,3,4,6,7,13-hexahydro-1H-isoquino[2,1-a]quinolin-1-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chlorophenyl, fluorophenyl, and methylphenyl analogs, which may exhibit different chemical and biological behaviors.
Properties
Molecular Formula |
C25H24BrNO3 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
13-(3-bromophenyl)-9,10-dimethoxy-2,3,4,6,7,13-hexahydroisoquinolino[2,1-a]quinolin-1-one |
InChI |
InChI=1S/C25H24BrNO3/c1-29-23-12-16-9-10-27-20-7-4-8-22(28)25(20)19(15-5-3-6-17(26)11-15)13-21(27)18(16)14-24(23)30-2/h3,5-6,11-14,19H,4,7-10H2,1-2H3 |
InChI Key |
BVEYXRKGNJUESL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC(C4=C3CCCC4=O)C5=CC(=CC=C5)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B12218462.png)
![2-[(3-ethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B12218468.png)
![4-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B12218473.png)
![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclohexanecarboxamide](/img/structure/B12218474.png)
![11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione](/img/structure/B12218477.png)
![N-[4-(morpholin-4-yl)phenyl]-3-[3-oxo-4-(prop-2-en-1-yl)-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2-yl]propanamide](/img/structure/B12218485.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B12218490.png)


![N-[3-(4-chlorophenyl)isoxazol-5-yl]benzamide](/img/structure/B12218518.png)
![N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12218525.png)


